molecular formula C18H20N2O5S B2707351 5-[3-(ethanesulfonyl)azetidine-1-carbonyl]-4-methoxy-1-phenyl-1,2-dihydropyridin-2-one CAS No. 2195954-35-7

5-[3-(ethanesulfonyl)azetidine-1-carbonyl]-4-methoxy-1-phenyl-1,2-dihydropyridin-2-one

Cat. No.: B2707351
CAS No.: 2195954-35-7
M. Wt: 376.43
InChI Key: QMAGLWCQULWOQC-UHFFFAOYSA-N
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Description

The compound 5-[3-(ethanesulfonyl)azetidine-1-carbonyl]-4-methoxy-1-phenyl-1,2-dihydropyridin-2-one is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes an azetidine ring, a pyridinone core, and an ethylsulfonyl group, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-(ethanesulfonyl)azetidine-1-carbonyl]-4-methoxy-1-phenyl-1,2-dihydropyridin-2-one typically involves multiple steps, starting from readily available precursors. The process may include:

    Formation of the azetidine ring: This can be achieved through cyclization reactions involving appropriate amine and halide precursors under basic conditions.

    Introduction of the ethylsulfonyl group: This step often involves sulfonylation reactions using ethylsulfonyl chloride in the presence of a base such as triethylamine.

    Construction of the pyridinone core: This can be synthesized through condensation reactions involving suitable aldehydes and ketones, followed by cyclization.

    Final assembly: The final step involves coupling the azetidine and pyridinone intermediates under conditions that promote carbonylation and methoxylation.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

5-[3-(ethanesulfonyl)azetidine-1-carbonyl]-4-methoxy-1-phenyl-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:

    Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under appropriate conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-[3-(ethanesulfonyl)azetidine-1-carbonyl]-4-methoxy-1-phenyl-1,2-dihydropyridin-2-one has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving azetidine and pyridinone derivatives.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 5-[3-(ethanesulfonyl)azetidine-1-carbonyl]-4-methoxy-1-phenyl-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(azetidine-1-carbonyl)-2-methyl-N-(3-pyridin-2-yl-1H-pyrazol-5-yl)pyrazole-3-carboxamide
  • 4-(azetidine-1-carbonyl)-2-methyl-N-(1-quinolin-2-ylimidazol-4-yl)pyrazole-3-carboxamide
  • 4-(azetidine-1-carbonyl)-2-methyl-N-(2-morpholin-4-yl-[1,2,4]triazolo[1,5-c]pyrimidin-7-yl)pyrazole-3-carboxamide

Uniqueness

The uniqueness of 5-[3-(ethanesulfonyl)azetidine-1-carbonyl]-4-methoxy-1-phenyl-1,2-dihydropyridin-2-one lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its ethylsulfonyl group, azetidine ring, and pyridinone core make it a versatile compound for various applications.

Properties

IUPAC Name

5-(3-ethylsulfonylazetidine-1-carbonyl)-4-methoxy-1-phenylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5S/c1-3-26(23,24)14-10-19(11-14)18(22)15-12-20(13-7-5-4-6-8-13)17(21)9-16(15)25-2/h4-9,12,14H,3,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMAGLWCQULWOQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1CN(C1)C(=O)C2=CN(C(=O)C=C2OC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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